4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyridine scaffold. The molecule contains a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid moiety at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules via amide bond formation or further functionalization. The Boc group enhances stability during synthetic processes, while the carboxylic acid facilitates conjugation with amines or alcohols .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-5-4-6-16-10(8)7-9(15-16)11(17)18/h7-8H,4-6H2,1-3H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHSHSZXVRRFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN2C1=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the alkylation of a pyrazole derivative followed by cyclization and subsequent functional group modifications. The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolopyridine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has been investigated for its potential in the following areas:
- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis and other critical pathways involved in bacterial growth and survival.
- Anticancer Properties : Preliminary studies suggest that the compound may interact with cellular signaling pathways to induce apoptosis in cancer cells. Its mechanism may involve modulation of enzyme activities associated with cancer progression.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
Drug Development
Due to its structural characteristics and biological activities, this compound serves as a valuable building block for the development of new pharmaceuticals. It can be modified to enhance efficacy and reduce toxicity while maintaining its therapeutic potential.
Case Studies
- Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis provided insights into how modifications to the side chains could enhance potency.
- Cancer Therapeutics : In vitro studies have shown that the compound can inhibit the proliferation of specific cancer cell lines. Further research is ongoing to elucidate its mechanism of action and identify potential targets within cancer metabolism pathways.
- Inflammation Models : Animal studies have indicated that administration of this compound reduces markers of inflammation in models of arthritis. These findings support its potential use as an anti-inflammatory agent in clinical settings.
Mechanism of Action
The mechanism of action for 4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, which can be removed under acidic conditions to reveal the active amine. This amine can then interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 307313-03-7) Structure: Lacks the Boc group at position 4, retaining only the amino and carboxylic acid groups. Properties: Higher reactivity due to the free amino group, making it prone to undesired side reactions without protection. Applications: Precursor for APIs requiring direct modification of the amino group .
- 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid Structure: Bromine substituent at position 4 instead of the Boc-amino group. Properties: Suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Applications: Intermediate in synthesizing kinase inhibitors or fluorescent probes .
Pyrazolo[1,5-a]pyrazine Derivatives
- 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1209492-73-8)
- Structure : Pyrazine ring replaces pyridine, with Boc protection at position 3.
- Properties : Enhanced hydrogen-bonding capacity due to the additional nitrogen in the pyrazine ring.
- Applications : Key intermediate in cardiovascular drug candidates (e.g., AstraZeneca’s compounds targeting thrombin receptors) .
Protecting Group Variations
- 4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid Structure: Features an Fmoc (fluorenylmethyloxycarbonyl) group instead of Boc. Properties: Base-labile protection, ideal for solid-phase peptide synthesis (SPPS). Applications: Used in combinatorial libraries for high-throughput screening .
- tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate (Intermediate 5) Structure: Boc-protected amino group on a pyrazolo[1,5-a]pyrazine scaffold. Properties: The keto group at position 4 introduces polarity, improving aqueous solubility. Applications: Intermediate in synthesizing kinase inhibitors for inflammatory diseases .
Physicochemical Data
| Property | Target Compound | CAS 307313-03-7 | 5-(Boc)-Pyrazine Analog |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₀N₃O₄ | C₉H₁₁N₃O₂ | C₁₂H₁₇N₃O₄ |
| Molecular Weight | 294.33 g/mol | 193.20 g/mol | 267.28 g/mol |
| Key Functional Groups | Boc-amino, COOH | NH₂, COOH | Boc-amino, COOH |
| Solubility | Moderate in DMSO, low in water | High in polar solvents | Moderate in DMF |
| Stability | Acid-stable, base-sensitive | Prone to oxidation | Heat-sensitive |
Biological Activity
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (Boc-THP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data collected from diverse sources.
Chemical Structure and Properties
The molecular formula of Boc-THP is , with a molecular weight of 258.29 g/mol. The structure features a tetrahydropyridine ring fused with a pyrazole moiety, which is known to influence its biological properties.
Biological Activity Overview
Boc-THP has been studied for various biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. The compound's activity can be attributed to its ability to interact with specific biological targets.
Anti-inflammatory Activity
Research indicates that Boc-THP exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated a reduction in the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
Boc-THP has also shown promise in cancer research. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death . A notable study reported that Boc-THP significantly inhibited cell proliferation at concentrations as low as 10 µM .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Cytotoxicity | IC50 values ranging from 10 µM to 50 µM |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving macrophage cell lines, treatment with Boc-THP resulted in a significant decrease in inflammatory markers. The study utilized ELISA assays to quantify cytokine levels, confirming the compound's effectiveness in modulating inflammatory responses.
Case Study 2: Cancer Cell Proliferation
A series of experiments were conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Treatment with Boc-THP led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with Boc-THP at concentrations above 20 µM .
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of this compound?
Answer:
Optimizing synthesis requires a multi-step approach:
- Reagent Selection : Use palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl XPhos ligands for cross-coupling reactions, as demonstrated in similar heterocyclic syntheses .
- Temperature Control : Maintain reactions between 40–100°C under inert atmospheres to minimize side reactions .
- Workup Procedures : Acidic hydrolysis (e.g., HCl/water at 93–96°C) effectively removes protecting groups without degrading the tetrahydropyrazolo-pyridine core .
- Yield Tracking : Employ LCMS (liquid chromatography-mass spectrometry) for real-time monitoring, ensuring >95% purity thresholds .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/XPhos | t-BuOH | 80 | 85–90 |
| 2 | HCl (aq.) | H₂O | 95 | 94–96 |
Basic: How to characterize the compound’s purity and structural integrity?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm, carboxylic acid proton at δ 12–14 ppm) .
- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>97% via reverse-phase HPLC) using methods like ESIMS .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₂₀N₃O₄) against theoretical values .
Basic: What are the stability challenges for this compound under varying storage conditions?
Answer:
The Boc (tert-butoxycarbonyl) group and carboxylic acid moiety are sensitive to:
- Moisture : Hydrolysis of the Boc group occurs in humid conditions. Store desiccated at -20°C .
- pH : Avoid basic conditions (pH >8) to prevent decarboxylation of the carboxylic acid .
- Light : Protect from UV exposure to prevent photodegradation of the tetrahydropyrazolo-pyridine ring .
Advanced: How can computational methods predict reactivity in downstream derivatization?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can:
- Identify Reactive Sites : Calculate Fukui indices to locate nucleophilic/electrophilic centers on the pyrazolo-pyridine core .
- Optimize Conditions : Simulate solvent effects and transition states for amide bond formation (e.g., coupling with EDCI/HOBt) .
- Validate with Experiment : Cross-reference computed activation energies (ΔG‡) with experimental kinetic data .
Advanced: How to resolve contradictions in spectroscopic data across research groups?
Answer:
Contradictions often arise from:
- Solvent Artifacts : DMSO-d₆ in NMR may suppress carboxylic acid proton signals; compare data in CDCl₃ or D₂O .
- Tautomerism : The pyrazolo-pyridine system may exhibit tautomeric shifts; use variable-temperature NMR to confirm .
- Impurity Interference : LCMS traces with multiple peaks suggest byproducts; optimize column gradients (e.g., 5–95% acetonitrile/water) .
Advanced: What in vivo pharmacokinetic challenges are anticipated for this compound?
Answer:
Key challenges include:
- Bioavailability : The carboxylic acid group limits membrane permeability. Consider prodrug strategies (e.g., esterification) .
- Metabolic Stability : Cytochrome P450 enzymes may oxidize the tetrahydropyrazolo ring. Test in liver microsome assays .
- Toxicity : Screen for off-target effects using kinase profiling panels due to the compound’s heterocyclic scaffold .
Advanced: How to design a scalable reactor system for multi-gram synthesis?
Answer:
Scale-up requires:
- Flow Chemistry : Continuous-flow reactors minimize exothermic risks during Boc deprotection .
- Membrane Separation : Purify intermediates using nanofiltration membranes to remove Pd catalysts .
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
